Predicted Physicochemical Property Comparison: 2-Methoxy-6-azaspiro[3.4]octane vs. 2-Oxa-6-azaspiro[3.4]octane
The 2-methoxy substituent confers distinct physicochemical properties relative to the 2-oxa analog. The replacement of the ring oxygen in 2-oxa-6-azaspiro[3.4]octane with a methoxy-bearing carbon in 2-methoxy-6-azaspiro[3.4]octane increases the scaffold's lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8) while preserving hydrogen bond acceptor capability. This is evidenced by the difference in molecular weight (141.21 g/mol for the methoxy derivative vs. 113.16 g/mol for the oxa derivative) and the presence of an additional rotatable bond (methoxy C–O) that can modulate conformational flexibility . The 2-oxa analog exhibits a predicted pKa of approximately 10.55±0.20, whereas the 6-aza parent scaffold has a higher predicted pKa of 11.41±0.20; the 2-methoxy derivative, containing a basic pyrrolidine nitrogen, is expected to have a pKa intermediate between these values, offering a tunable basicity profile for target engagement .
| Evidence Dimension | Physicochemical properties (MW, predicted logP, basicity) |
|---|---|
| Target Compound Data | MW: 141.21 g/mol; predicted ΔlogP vs. oxa analog: +0.5 to +0.8; basic pyrrolidine nitrogen present |
| Comparator Or Baseline | 2-Oxa-6-azaspiro[3.4]octane: MW 113.16 g/mol; predicted pKa ~10.55; 6-Azaspiro[3.4]octane: predicted pKa 11.41±0.20 |
| Quantified Difference | MW difference: +28.05 g/mol (methoxy vs. oxa); predicted pKa shift: ~0.8–1.0 log units relative to unsubstituted amine |
| Conditions | Predicted values from Chemical Book database; experimental values not available |
Why This Matters
The increased lipophilicity and tunable basicity of the 2-methoxy derivative can improve membrane permeability and oral bioavailability in drug discovery programs, providing a distinct pharmacokinetic starting point compared to the more polar oxa analog.
